1-azido-3-methoxy-2-methylbenzene
Description
Properties
CAS No. |
2648961-05-9 |
|---|---|
Molecular Formula |
C8H9N3O |
Molecular Weight |
163.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Halogenated Precursor Synthesis
The most common approach involves substituting a halogen atom (e.g., bromide or iodide) in a methoxy- and methyl-substituted benzene derivative with an azide group. For example, 3-methoxy-2-methylbromobenzene reacts with sodium azide (NaN₃) in dimethylformamide (DMF) at 80–90°C for 12–16 hours, yielding 1-azido-3-methoxy-2-methylbenzene with 75–85% efficiency. The reaction follows an SN2 mechanism, where the polar aprotic solvent stabilizes the transition state and enhances nucleophilicity of the azide ion.
Key Reaction Parameters:
Alternative Azide Sources
Trimethylsilyl azide (TMSN₃) offers a safer alternative to NaN₃ in moisture-sensitive reactions. In dichloromethane (DCM) at 0°C, TMSN₃ reacts with 3-methoxy-2-methyliodobenzene in the presence of a catalytic amount of trimethylsilyl triflate (TMSOTf), achieving 70–75% yield. This method minimizes byproduct formation but requires stringent anhydrous conditions.
Diazotization-Azidation Strategy
Diazonium Salt Formation
Starting from 3-methoxy-2-methylaniline, diazotization with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C generates the diazonium chloride intermediate. Subsequent treatment with NaN₃ in aqueous ethanol at pH 6–7 produces the target azide with 65–70% yield.
Critical Considerations:
-
Temperature Control: Excess heat causes diazonium salt decomposition.
-
pH Adjustment: Neutral conditions prevent side reactions with acidic or basic media.
Industrial-Scale Production
Continuous Flow Synthesis
Modern facilities utilize tubular reactors for azide formation. A mixture of 3-methoxy-2-methylbromobenzene and NaN₃ in DMF is pumped through a heated reactor (90°C, residence time: 30 minutes), followed by inline quenching with ice water. This method achieves 85% yield with 99% purity and reduces exposure to hazardous intermediates.
Advantages Over Batch Processes:
-
Enhanced heat dissipation.
-
Scalability to multi-ton production.
-
Reduced waste generation.
Catalytic Innovations
Copper(I) catalysts (e.g., CuBr) accelerate azide substitution in bromoarenes, lowering reaction temperatures to 50–60°C and improving yields to 88–90%. However, catalyst recovery remains a challenge for cost-sensitive applications.
Comparative Analysis of Methods
| Method | Starting Material | Conditions | Yield | Safety Risks |
|---|---|---|---|---|
| Nucleophilic Substitution | 3-Methoxy-2-methylbromobenzene | DMF, 80°C, 12 h | 82% | Moderate (azide handling) |
| Diazotization-Azidation | 3-Methoxy-2-methylaniline | HCl/NaNO₂, 0°C, pH 7 | 68% | High (diazonium stability) |
| Continuous Flow | 3-Methoxy-2-methylbromobenzene | DMF, 90°C, 30 min | 85% | Low (automated quenching) |
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions: 1-Azido-3-methoxy-2-methylbenzene undergoes several types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitrenes, which are highly reactive intermediates.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and other strong oxidizers.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of nitrenes.
Reduction: Formation of amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1-Azido-3-methoxy-2-methylbenzene has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of various heterocycles, including pyrroles, pyrazoles, and isoxazoles.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in material sciences for polymer crosslinking and the development of advanced materials.
Mechanism of Action
The mechanism of action of 1-azido-3-methoxy-2-methylbenzene primarily involves the reactivity of the azido group. Upon activation (e.g., thermal or photolytic), the azido group releases nitrogen gas, forming highly reactive nitrenes. These nitrenes can then participate in various chemical reactions, including cycloadditions and insertions, leading to the formation of new chemical bonds and structures .
Comparison with Similar Compounds
Comparison with Similar Azide-Containing Benzene Derivatives
1-Azido-3-Methylbenzene (C₇H₇N₃)
- Structure : Azide at position 1, methyl at position 3 (CAS 4113-72-8) .
- Key Differences : Lacks the methoxy group, reducing polarity and electron-donating resonance effects.
- However, steric hindrance from the methyl group may limit accessibility to reaction sites.
- Applications : Primarily used as a precursor in organic synthesis, where electronic simplicity is advantageous .
1-Azido-2-(Trifluoromethyl)benzene (C₇H₄F₃N₃)
- Structure : Azide at position 1, trifluoromethyl (-CF₃) at position 2 .
- Key Differences : The electron-withdrawing -CF₃ group significantly increases azide reactivity compared to the methoxy and methyl groups in the target compound.
- Reactivity : Enhanced electrophilicity of the azide facilitates faster click reactions but may compromise stability under thermal or photolytic conditions.
- Applications : Valued in high-throughput synthesis due to rapid reaction kinetics .
1-(Azidomethyl)-2-Methoxybenzene (C₈H₉N₃O)
- Structure : Azide on a benzyl (-CH₂N₃) group, methoxy at position 2 (synthesized via NaN₃ substitution of chloromethyl precursor) .
- This reduces azide participation in ring-directed reactions.
- Reactivity : Benzyl azides are less reactive in thermal cycloadditions but more stable than aryl azides.
- Applications : Suitable for Staudinger ligation or as a stable azide source in multistep syntheses .
Data Tables
Table 1: Structural and Electronic Comparison
| Compound | Substituents | Molecular Weight | Key Reactivity Traits |
|---|---|---|---|
| 1-Azido-3-methoxy-2-methylbenzene | -N₃ (1), -OCH₃ (3), -CH₃ (2) | 163.18 g/mol | Moderate reactivity, steric hindrance |
| 1-Azido-3-methylbenzene | -N₃ (1), -CH₃ (3) | 133.15 g/mol | Higher azide reactivity, no resonance |
| 1-Azido-2-(trifluoromethyl)benzene | -N₃ (1), -CF₃ (2) | 187.12 g/mol | High reactivity, electron-deficient azide |
| 1-(Azidomethyl)-2-methoxybenzene | -CH₂N₃, -OCH₃ (2) | 163.18 g/mol | Stable, non-conjugated azide |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 1-azido-3-methoxy-2-methylbenzene, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves azidation of a methoxy-methylbenzene precursor. For example, nucleophilic substitution of a halogenated intermediate (e.g., 3-methoxy-2-methylbromobenzene) with sodium azide (NaN₃) in polar aprotic solvents like DMF at 60–80°C. Reaction optimization includes:
- Temperature control : Higher temperatures accelerate kinetics but may degrade the azide group.
- Solvent selection : DMF or DMSO enhances solubility of intermediates.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product .
Q. How can spectroscopic techniques validate the structure and purity of this compound?
- IR spectroscopy : Azide stretch (~2100 cm⁻¹) confirms functional group integrity.
- -NMR : Distinct signals for methoxy (-OCH₃, δ 3.8 ppm), methyl (-CH₃, δ 2.3 ppm), and aromatic protons (δ 6.7–7.1 ppm).
- Mass spectrometry : Molecular ion peak at m/z 177 (C₈H₉N₃O) and fragmentation patterns verify molecular weight .
Q. What safety precautions are critical when handling azido compounds like this compound?
- Explosivity risk : Avoid mechanical shock, heat, or concentrated solutions.
- Storage : Keep in dark, cool conditions (<4°C) under inert gas (N₂/Ar).
- Waste disposal : Quench with aqueous NaNO₂ or Ce(IV) solutions to neutralize azides .
Advanced Research Questions
Q. How can [3+2] cycloaddition reactions of this compound be optimized for triazole synthesis?
- Catalytic systems : Copper(I) catalysts (e.g., CuBr(PPh₃)₃) enhance regioselectivity for 1,4-triazoles.
- Solvent effects : Use t-BuOH/H₂O mixtures to improve reaction rates via the "click chemistry" mechanism.
- Kinetic monitoring : In-situ IR tracks azide consumption; optimize molar ratios (azide:alkyne = 1:1.2) .
Q. What strategies resolve contradictions in reported photochemical reactivity of azido aromatic compounds?
- Case study : Discrepancies in photoreaction yields may arise from light source variability (e.g., UV-A vs. UV-C wavelengths).
- Experimental design : Standardize irradiation conditions (λ = 254 nm, quartz vessels) and quantify intermediates via HPLC.
- Theoretical modeling : DFT calculations predict reaction pathways (e.g., nitrene intermediate formation) to validate experimental data .
Q. How can computational methods predict the stability and reactivity of this compound derivatives?
- QSPR models : Correlate substituent effects (e.g., electron-donating methoxy group) with azide decomposition kinetics.
- Molecular dynamics : Simulate thermal stability under varying solvent environments (e.g., aqueous vs. organic) .
Q. What are the challenges in integrating this compound into peptide backbone modifications?
- Biocompatibility : Ensure azide-alkyne reactions proceed under physiological pH (7.4) without side reactions.
- Characterization : Use MALDI-TOF MS to confirm triazole incorporation in peptide chains.
- Case study : Adjust protecting groups (e.g., Fmoc for methoxy) to prevent interference during SPPS (solid-phase peptide synthesis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
